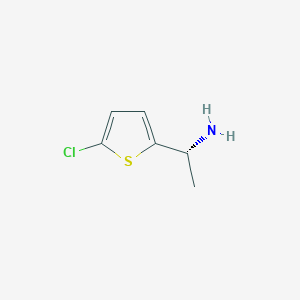
2-(3-Methylmorpholin-4-YL)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O2 It is a pyrimidine derivative that features a morpholine ring substituted with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3-methylmorpholine. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol or methanol. The mixture is stirred at room temperature for about an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Methylmorpholin-4-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3-Methylmorpholin-4-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)pyrimidine-5-carbaldehyde: Lacks the methyl group on the morpholine ring.
2-(3-Methylmorpholin-4-yl)pyrimidine-4-carbaldehyde: The aldehyde group is positioned differently on the pyrimidine ring.
Uniqueness
2-(3-Methylmorpholin-4-yl)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the methyl group on the morpholine ring and the aldehyde group on the pyrimidine ring
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3-methylmorpholin-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-8-7-15-3-2-13(8)10-11-4-9(6-14)5-12-10/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
QUMAZIQKESUYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


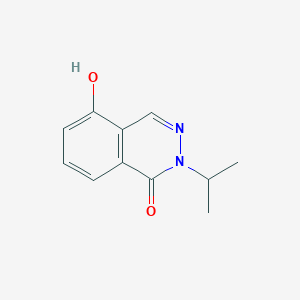
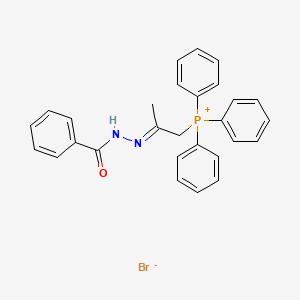
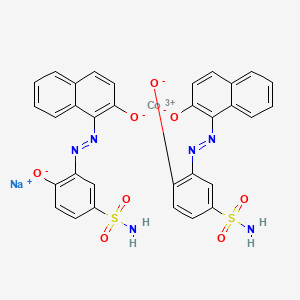

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
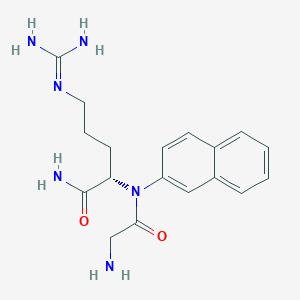
![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
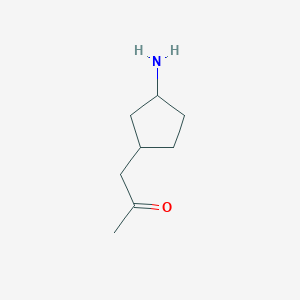

![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)

